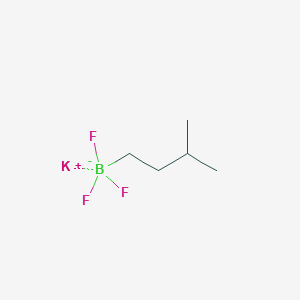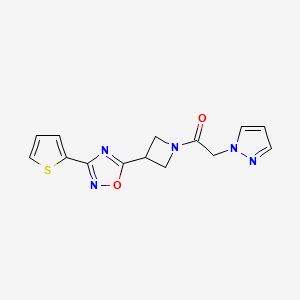
Trifluoro(3-méthylbutyl)boranuide de potassium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Potassium;trifluoro(3-methylbutyl)boranuide is a chemical compound with the molecular formula C5H11BF3K. It is a potassium salt of trifluoro(3-methylbutyl)boranuide. This compound is known for its stability and reactivity, making it a valuable reagent in various chemical reactions, particularly in organic synthesis.
Applications De Recherche Scientifique
Potassium;trifluoro(3-methylbutyl)boranuide has several scientific research applications:
Organic Synthesis: It is widely used as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Medicinal Chemistry: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Material Science: It is employed in the preparation of advanced materials, including polymers and nanomaterials.
Catalysis: It serves as a catalyst or catalyst precursor in various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Potassium;trifluoro(3-methylbutyl)boranuide can be synthesized through the reaction of 3-methylbutylboronic acid with potassium fluoride and trifluoroborane. The reaction typically occurs in an inert atmosphere to prevent oxidation and is carried out at room temperature. The product is then purified through recrystallization.
Industrial Production Methods
In an industrial setting, the production of potassium;trifluoro(3-methylbutyl)boranuide involves large-scale reactions using similar reagents. The process is optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
Potassium;trifluoro(3-methylbutyl)boranuide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the trifluoro(3-methylbutyl)boranuide group is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and nucleophiles such as amines or thiols. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Suzuki-Miyaura Coupling: This reaction involves palladium catalysts and bases such as potassium carbonate. The reaction is usually performed in an aqueous or alcoholic medium.
Major Products
Substitution Reactions: The major products are substituted boranes where the trifluoro(3-methylbutyl)boranuide group is replaced by the nucleophile.
Coupling Reactions: The major products are biaryl compounds formed through the coupling of aryl halides with potassium;trifluoro(3-methylbutyl)boranuide.
Mécanisme D'action
The mechanism of action of potassium;trifluoro(3-methylbutyl)boranuide involves its ability to act as a nucleophile or electrophile in chemical reactions. In nucleophilic substitution reactions, the boranuide group attacks electrophilic centers, leading to the formation of new bonds. In coupling reactions, it participates in the formation of carbon-carbon bonds through the interaction with palladium catalysts.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Potassium;trifluoro(phenyl)boranuide
- Potassium;trifluoro(4-methoxyphenyl)boranuide
- Potassium;trifluoro(4-methylphenyl)boranuide
Uniqueness
Potassium;trifluoro(3-methylbutyl)boranuide is unique due to its specific structure, which imparts distinct reactivity and stability. Compared to other trifluoroborates, it offers enhanced reactivity in certain substitution and coupling reactions, making it a valuable reagent in organic synthesis.
Propriétés
IUPAC Name |
potassium;trifluoro(3-methylbutyl)boranuide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11BF3.K/c1-5(2)3-4-6(7,8)9;/h5H,3-4H2,1-2H3;/q-1;+1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWYYUQWEZMTTJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](CCC(C)C)(F)(F)F.[K+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11BF3K |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Methyl 4-{[(3-chloro-4-fluorophenyl)carbamoyl]methoxy}quinoline-2-carboxylate](/img/structure/B2478150.png)

![N-(1-methoxypropan-2-yl)-1,3-diphenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B2478152.png)


![3-butyl-8-(2,4-dimethylphenyl)-1,6,7-trimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2478159.png)
![N-[4-(Aminomethyl)phenyl]-2-hydroxybenzamide](/img/structure/B2478161.png)
![1-(4-(4,6-Difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(4-fluorophenyl)ethanone](/img/structure/B2478164.png)

